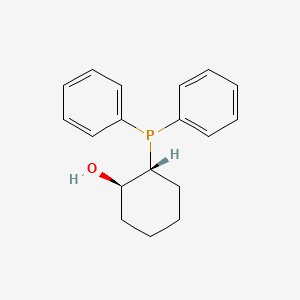
(1R,2R)-2-diphenylphosphanylcyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-diphenylphosphanylcyclohexan-1-ol: is a chiral phosphine ligand widely used in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with various metals, making it a valuable tool in the field of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-diphenylphosphanylcyclohexan-1-ol typically involves the reaction of cyclohexanone with diphenylphosphine under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction and achieve high yields.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (1R,2R)-2-diphenylphosphanylcyclohexan-1-ol can undergo oxidation reactions to form various oxidized products.
Reduction: This compound can be reduced under specific conditions to yield different reduced forms.
Substitution: It can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine hydrides.
Applications De Recherche Scientifique
Chemistry: (1R,2R)-2-diphenylphosphanylcyclohexan-1-ol is widely used as a ligand in asymmetric catalysis, facilitating the formation of chiral products with high enantioselectivity.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions.
Industry: Industrially, this compound is used in the production of fine chemicals and specialty materials, where precise control over stereochemistry is essential.
Mécanisme D'action
The mechanism by which (1R,2R)-2-diphenylphosphanylcyclohexan-1-ol exerts its effects involves the formation of stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific application and the nature of the metal-ligand complex.
Comparaison Avec Des Composés Similaires
(1S,2S)-2-diphenylphosphanylcyclohexan-1-ol: The enantiomer of (1R,2R)-2-diphenylphosphanylcyclohexan-1-ol, with similar chemical properties but different stereochemistry.
(1R,2R)-2-diphenylphosphanylcyclohexan-1-amine: A related compound with an amine group instead of a hydroxyl group.
Uniqueness: this compound is unique in its ability to form highly stable and selective metal complexes, making it a valuable tool in asymmetric synthesis. Its chiral nature allows for the production of enantiomerically pure products, which is crucial in many chemical and pharmaceutical applications.
Propriétés
Numéro CAS |
154781-55-2 |
|---|---|
Formule moléculaire |
C18H21OP |
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
(1R,2R)-2-diphenylphosphanylcyclohexan-1-ol |
InChI |
InChI=1S/C18H21OP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,17-19H,7-8,13-14H2/t17-,18-/m1/s1 |
Clé InChI |
GQHRWOLYFCDDBA-QZTJIDSGSA-N |
SMILES isomérique |
C1CC[C@H]([C@@H](C1)O)P(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
C1CCC(C(C1)O)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


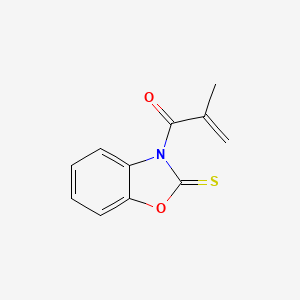


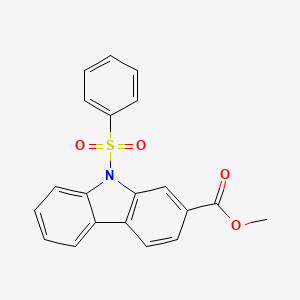
![5-Hydroxy-6-[2-(4-nitrophenyl)hydrazinyl]-3,4-dioxocyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14267637.png)
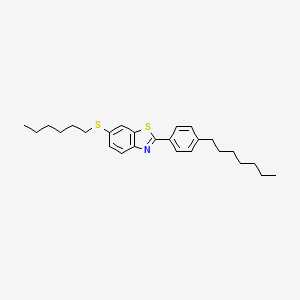

![Dimethyl [2-oxo-2-(pyrrolidin-1-yl)ethylidene]propanedioate](/img/structure/B14267671.png)
![(4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine N-oxide](/img/structure/B14267676.png)

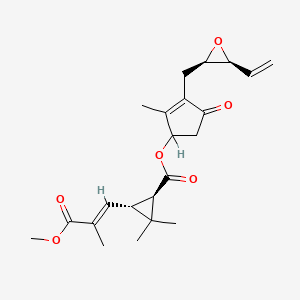
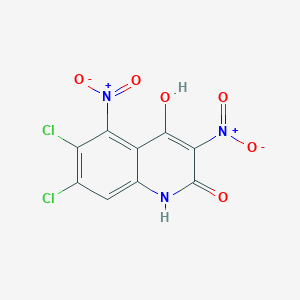

![{2-[Methoxy(dimethyl)silyl]ethene-1,1-diyl}bis(trimethylsilane)](/img/structure/B14267717.png)
